molecular formula C10H14N6O4 B12396038 4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

Cat. No.: B12396038
M. Wt: 282.26 g/mol
InChI Key: DQTJRTSPTWGCGF-WJZMDOFJSA-N
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Description

4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an azido group, a hydroxyl group, and a hydroxymethyl group attached to an oxolane ring, along with a pyrimidinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one typically involves multiple steps. One common method includes the following steps:

    Formation of the oxolane ring: This step involves the cyclization of a suitable precursor to form the oxolane ring.

    Introduction of the azido group: The azido group is introduced through a nucleophilic substitution reaction using sodium azide.

    Attachment of the pyrimidinone moiety: This step involves the coupling of the oxolane intermediate with a pyrimidinone derivative under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl groups can undergo substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Halides like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion of the azido group to an amine group.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, while the pyrimidinone moiety can interact with nucleic acids or enzymes, potentially inhibiting their function. The hydroxyl groups may also form hydrogen bonds with biological targets, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one
  • 4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one S-oxide

Uniqueness

The unique combination of the azido group, hydroxyl groups, and the pyrimidinone moiety in 4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one distinguishes it from similar compounds. This structural uniqueness contributes to its specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14N6O4

Molecular Weight

282.26 g/mol

IUPAC Name

4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

InChI

InChI=1S/C10H14N6O4/c1-4-2-16(10(19)13-8(4)11)9-6(14-15-12)7(18)5(3-17)20-9/h2,5-7,9,17-18H,3H2,1H3,(H2,11,13,19)/t5-,6+,7?,9-/m1/s1

InChI Key

DQTJRTSPTWGCGF-WJZMDOFJSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)CO)O)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N=[N+]=[N-]

Origin of Product

United States

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